molecular formula C12H14O7 B14447799 1,3-Benzenedicarboxylic acid, 5-hydroxy-, bis(2-hydroxyethyl) ester CAS No. 74358-98-8

1,3-Benzenedicarboxylic acid, 5-hydroxy-, bis(2-hydroxyethyl) ester

Cat. No.: B14447799
CAS No.: 74358-98-8
M. Wt: 270.23 g/mol
InChI Key: VEVOEMCDVKSGQS-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboxylic acid, 5-hydroxy-, bis(2-hydroxyethyl) ester is an organic compound with the molecular formula C12H14O6. It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with 2-hydroxyethyl groups, and one of the benzene ring’s hydrogen atoms is substituted with a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarboxylic acid, 5-hydroxy-, bis(2-hydroxyethyl) ester typically involves the esterification of 5-hydroxyisophthalic acid with ethylene glycol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid, 5-hydroxy-, bis(2-hydroxyethyl) ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The hydroxyl group on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Oxidation of the hydroxyl groups can lead to the formation of quinones.

    Reduction: Reduction of the ester groups can yield diols.

    Substitution: Substitution reactions can introduce various functional groups onto the benzene ring, depending on the reagents used.

Scientific Research Applications

1,3-Benzenedicarboxylic acid, 5-hydroxy-, bis(2-hydroxyethyl) ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of plasticizers, resins, and coatings.

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxylic acid, 5-hydroxy-, bis(2-hydroxyethyl) ester involves its interaction with various molecular targets and pathways. For example, in biological systems, the ester groups can be hydrolyzed by esterases to release the corresponding alcohols and acids. The hydroxyl group on the benzene ring can participate in hydrogen bonding and other interactions with biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: This compound has similar ester groups but with longer alkyl chains.

    1,3-Benzenedicarboxylic acid, 5-nitro-, dimethyl ester: This compound has a nitro group instead of a hydroxyl group on the benzene ring.

    1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: This compound has a different substitution pattern on the benzene ring.

Uniqueness

1,3-Benzenedicarboxylic acid, 5-hydroxy-, bis(2-hydroxyethyl) ester is unique due to the presence of both hydroxyl and ester groups, which confer distinct chemical reactivity and potential applications. The hydroxyl group enhances its solubility in water and its ability to form hydrogen bonds, while the ester groups make it a versatile intermediate in organic synthesis.

Properties

CAS No.

74358-98-8

Molecular Formula

C12H14O7

Molecular Weight

270.23 g/mol

IUPAC Name

bis(2-hydroxyethyl) 5-hydroxybenzene-1,3-dicarboxylate

InChI

InChI=1S/C12H14O7/c13-1-3-18-11(16)8-5-9(7-10(15)6-8)12(17)19-4-2-14/h5-7,13-15H,1-4H2

InChI Key

VEVOEMCDVKSGQS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)OCCO)O)C(=O)OCCO

Origin of Product

United States

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